4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features both chlorophenyl and nitrophenyl groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in a polar solvent such as ethanol, with the addition of a catalytic amount of acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(4-chlorophenyl)-5-(4-aminophenyl)-1,3-thiazol-2-amine.
Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenyl-4-chloro-2-nitrophenyl ether
- 4-chlorophenyl-4-nitrophenylmethanone
Uniqueness
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both chlorophenyl and nitrophenyl groups attached to a thiazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKUBVAMONLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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